4'-ヒドロキシ-2,4-ジメトキシカルコン

概要

説明

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.

Biology: Exhibits significant antimalarial and antiparasitic activities, making it a candidate for developing new antimalarial drugs.

Medicine: Shows potential as an antibacterial and antifungal agent, useful in treating infections.

Industry: Can be used in the development of natural product libraries for drug discovery and development.

作用機序

4'-ヒドロキシ-2,4-ジメトキシカルコンの作用機序は、複数の経路に関与しています :

抗マラリア活性: 寄生虫の代謝経路を阻害することによって、マラリア原虫(Plasmodium falciparum)の増殖を抑制します。

抗菌および抗真菌活性: 細菌や真菌の細胞膜の完全性を破壊し、細胞死につながります。

抗炎症活性: 腫瘍壊死因子-α(TNF-α)やインターロイキン(IL-1β、IL-6)などの炎症性サイトカインの産生を抑制します。

6. 類似の化合物との比較

4'-ヒドロキシ-2,4-ジメトキシカルコンは、 などの他のカルコン誘導体と比較できます。

4,4'-ジヒドロキシ-2'-メトキシカルコン: 構造は似ていますが、置換パターンが異なり、生物活性の違いにつながります。

2'-ヒドロキシ-4,4'-ジメトキシカルコン: 明確な生物学的特性を持つ別の誘導体です。

独自性: 4'-ヒドロキシ-2,4-ジメトキシカルコンは、幅広い生物活性和ドラセナ・コッキンチネンシスの樹脂における天然の発生により際立っています。 ヒドロキシル基とメトキシ基のユニークな組み合わせが、その多様な薬理学的特性に貢献しています。

生化学分析

Biochemical Properties

The biochemical properties of 4’-Hydroxy-2,4-dimethoxychalcone are not fully understood. It has been identified as a bioactive compound in the ethanol extract of B. biternata, suggesting that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its wide range of biological activities, it is likely that this compound influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

合成経路と反応条件: 4'-ヒドロキシ-2,4-ジメトキシカルコンの合成は、クライス-シュミット縮合反応など、さまざまな方法で行うことができます。 この反応は、水酸化ナトリウムまたは水酸化カリウムなどの塩基の存在下で、4-ヒドロキシアセトフェノンと2,4-ジメトキシベンズアルデヒドを縮合させることから始まります . この反応は通常、室温またはわずかに昇温したエタノールまたはメタノール溶媒中で行われます。

工業生産方法: 4'-ヒドロキシ-2,4-ジメトキシカルコンの特定の工業生産方法はよく文書化されていませんが、一般的なアプローチは、上記で言及した合成経路を拡大することです。 これには、反応条件の最適化、連続フローリアクターの使用、および再結晶またはクロマトグラフィーなどの精製技術による高純度と収率の確保が含まれます。

化学反応の分析

反応の種類: 4'-ヒドロキシ-2,4-ジメトキシカルコンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するキノンを生成するために酸化される可能性があります。

還元: 還元反応は、カルコンをジヒドロカルコン誘導体に変換できます。

置換: 芳香環で求電子置換反応が起こり得ます。

一般的な試薬と条件:

酸化: 酸性条件下で、過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 炭素担持パラジウム(Pd / C)または水素化ホウ素ナトリウム(NaBH4)を用いた水素化。

置換: ルイス酸触媒の存在下で、臭素を用いたハロゲン化または塩素ガスを用いた塩素化。

主な生成物:

酸化: キノンの生成。

還元: ジヒドロカルコンの生成。

置換: ハロゲン化カルコンの生成。

4. 科学研究への応用

化学: 他の生物活性カルコンやフラボノイドを合成するための前駆体として使用されます。

生物学: 顕著な抗マラリアおよび抗寄生虫活性を示し、新しい抗マラリア薬の開発候補となっています。

医学: 抗菌および抗真菌剤としての可能性を示し、感染症の治療に役立ちます。

産業: 創薬と開発のための天然物ライブラリーの開発に使用できます。

類似化合物との比較

4’-Hydroxy-2,4-dimethoxychalcone can be compared with other chalcone derivatives such as :

4,4’-Dihydroxy-2’-methoxychalcone: Similar structure but with different substitution patterns, leading to variations in biological activity.

2’-Hydroxy-4,4’-dimethoxychalcone: Another derivative with distinct biological properties.

Uniqueness: 4’-Hydroxy-2,4-dimethoxychalcone stands out due to its broad spectrum of biological activities and its natural occurrence in the resin of Dracaena cochinchinensis. Its unique combination of hydroxyl and methoxy groups contributes to its diverse pharmacological properties.

生物活性

4'-Hydroxy-2,4-dimethoxychalcone is a naturally occurring chalcone derivative primarily isolated from the plant Bidens biternata and the red herbal resin of Dracaena cochinchinensis. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

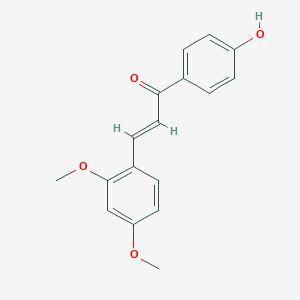

Chemical Structure and Properties

4'-Hydroxy-2,4-dimethoxychalcone belongs to the chalcone family, characterized by a basic structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methoxy groups contributes to its bioactivity.

1. Anticancer Activity

Research has demonstrated that 4'-hydroxy-2,4-dimethoxychalcone exhibits significant anticancer properties. In vitro studies indicate that it has the highest anticancer activity among the isolated compounds from Bidens biternata, with an LD50 value of 236.7 µg/mL. It induces apoptosis in various cancer cell lines through multiple mechanisms:

- Mitochondrial Pathway : The compound affects mitochondrial membrane potential and regulates pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 phase in certain cancer cell lines .

2. Anti-inflammatory Properties

4'-Hydroxy-2,4-dimethoxychalcone possesses potent anti-inflammatory effects. It inhibits the production of inflammatory cytokines and enzymes such as iNOS and COX-2 in LPS-stimulated RAW264.7 macrophages. Notably, it reduced iNOS expression by 83.15% and COX-2 expression by 10.8% at a concentration of 20 μM .

Mechanisms :

- NF-κB Pathway : The compound downregulates NF-κB activation, which is crucial for the expression of various inflammatory mediators .

3. Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against various pathogens:

- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal : Demonstrated inhibitory effects against fungi like Candida albicans with MIC values as low as 3.90 μg/mL .

Pharmacokinetics

In pharmacokinetic studies involving ICR mice, 4'-hydroxy-2,4-dimethoxychalcone showed a half-life (T1/2) of 1.94 hours and a peak concentration (Cmax) of 158 ng/mL after oral administration at a dose of 160 mg/kg.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study focused on its efficacy against triple-negative breast cancer (TNBC) cells indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- Skin Health : Preliminary tests have suggested that derivatives of this chalcone could serve as functional ingredients in cosmeceuticals due to their anti-inflammatory properties without adverse skin reactions .

Data Summary

特性

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEYYODFMSUKGY-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-hydroxy-2,4′-dimethoxychalcone being isolated from Bidens biternata for the first time?

A1: The isolation of 4-hydroxy-2,4′-dimethoxychalcone from Bidens biternata for the first time is significant for several reasons:

- Validation of Traditional Knowledge: Bidens species have a history of ethnomedicinal use. [] This finding supports the traditional use of Bidens biternata for medicinal purposes and highlights the potential of exploring traditional knowledge for discovering new bioactive compounds.

Q2: What is the reported anticancer activity of 4-hydroxy-2,4′-dimethoxychalcone?

A2: The research indicates that 4-hydroxy-2,4′-dimethoxychalcone exhibited the highest anticancer activity among the isolated compounds from Bidens biternata. It demonstrated an LD50 value of 236.7 µg/mL. [] This suggests its potential as a lead compound for developing anticancer therapies, but further research is needed to understand its mechanism of action and efficacy in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。